Dopamine Receptor Binding Affinity: Pergolide Sulfoxide vs. Pergolide, Pergolide Sulfone, and Despropyl Metabolites
In direct head-to-head comparison, pergolide sulfoxide exhibits a Ki of 15.5 nmol/L for inhibiting ³H-dopamine binding in bovine striatal membranes, representing a 6.2-fold lower affinity than the parent compound pergolide (Ki 2.5 nmol/L) but a 3.4-fold higher affinity than the sulfone metabolite (Ki 4.6 nmol/L) [1]. Critically, its affinity is substantially greater (10.2-fold) than that of despropyl pergolide sulfoxide (Ki 158.8 nmol/L), a key structural variant, underscoring the essential role of the N-propyl substituent for potent receptor engagement [2].
| Evidence Dimension | Inhibition constant (Ki) for ³H-dopamine binding to dopamine receptors |
|---|---|
| Target Compound Data | Ki = 15.5 nmol/L |
| Comparator Or Baseline | Pergolide (Ki = 2.5 nmol/L), Pergolide sulfone (Ki = 4.6 nmol/L), Despropyl pergolide sulfoxide (Ki = 158.8 nmol/L) |
| Quantified Difference | 6.2-fold lower affinity than pergolide; 3.4-fold higher affinity than pergolide sulfone; 10.2-fold higher affinity than despropyl pergolide sulfoxide |
| Conditions | Bovine striatal membranes, ³H-dopamine as radioligand |
Why This Matters
This precise, intermediate affinity confirms pergolide sulfoxide is not merely an inactive breakdown product but a distinct molecular entity requiring specific handling in assays and impurity profiling; its potency relative to despropyl analogs directly impacts the selection of appropriate reference standards for method validation.
- [1] Wong DT, Threlkeld PG, Bymaster FP. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites. Arzneimittelforschung. 1993 Apr;43(4):409-12. PMID: 7684223. View Source
- [2] Wong DT, Threlkeld PG, Bymaster FP. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites. Arzneimittelforschung. 1993 Apr;43(4):409-12. PMID: 7684223. View Source
